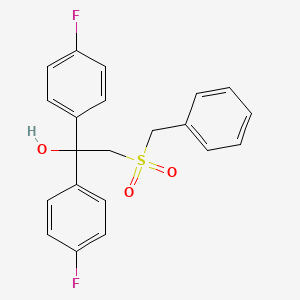

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol

Description

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 251307-46-7) is a fluorinated ethanol derivative characterized by a benzylsulfonyl group at the C2 position and two 4-fluorophenyl groups attached to the C1 carbon. Its molecular formula is C₂₁H₂₀F₂O₃S, with a molecular weight of 352.45 g/mol . The compound’s structure combines aromatic fluorination, sulfonyl functionality, and a hydroxyl group, making it a candidate for diverse applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

2-benzylsulfonyl-1,1-bis(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2O3S/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-27(25,26)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQLTBFDYVPLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzylsulfonyl Group: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

Introduction of the Bis(4-fluorophenyl) Group: This step involves the reaction of 4-fluorobenzene with a suitable reagent to introduce the fluorophenyl groups.

Coupling Reaction: The final step involves the coupling of the benzylsulfonyl chloride with the bis(4-fluorophenyl) ethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapeutics. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer cell survival .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its sulfonyl group enhances its interaction with microbial targets, which may lead to effective inhibition of growth in both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents .

Material Sciences

Polymer Chemistry

In material sciences, this compound is being investigated for its potential as a monomer in polymer synthesis. The fluorinated phenyl groups contribute to the thermal stability and chemical resistance of the resulting polymers. This makes them suitable for applications in coatings and advanced materials where durability is critical .

Nanocomposites

The incorporation of this compound into nanocomposite materials has been explored to enhance mechanical properties and thermal stability. Research indicates that the addition of this compound can lead to improved dispersion of nanoparticles within polymer matrices, thereby enhancing overall material performance .

Cosmetic Formulations

Skin Care Products

There is growing interest in the application of this compound in cosmetic formulations due to its potential skin-beneficial properties. Studies suggest that it may enhance skin hydration and provide antioxidant effects when incorporated into creams and lotions. Its safety profile is subject to rigorous testing under current cosmetic regulations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl groups can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Sulfonyl and Aryl Groups

Sulfonyl Group Modifications

- 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol (CAS 251307-36-5): This analog replaces the benzylsulfonyl group with a 4-fluorophenylsulfonyl moiety. The substitution reduces steric bulk and alters electronic properties due to the electron-withdrawing fluorine atom.

- 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol (CAS 252026-82-7): Here, the 4-fluorophenyl groups are replaced with 4-chlorophenyl, and the sulfonyl substituent is a 3-methylphenyl group. The chloro substituents increase molecular weight (421.33 g/mol) and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Aryl Group Fluorination vs. Chlorination

- The bis(4-fluorophenyl) motif in the target compound is a common pharmacophore in fungicidal agents, as seen in (S)-1,1-bis(4-fluorophenyl)propan-2-yl (3-acetoxy-4-methoxypicolinoyl)-L-alaninate (), which exhibits fungicidal activity against cereal pathogens. Fluorine’s electronegativity and small atomic radius improve binding affinity to hydrophobic enzyme pockets compared to bulkier chlorinated analogs .

Functional Group Comparisons: Ethanol vs. Ketone

- 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone: Replacing the ethanol group with a ketone eliminates hydrogen-bonding capability at the C1 position. This modification may reduce solubility in polar solvents but enhance stability against oxidative metabolism .

Data Table: Key Structural Analogs and Properties

Biological Activity

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of bis(4-fluorophenyl)methane derivatives with a sulfonylating agent. The reaction conditions often include solvents such as acetone and the use of catalysts to facilitate the formation of the desired sulfonyl compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzylsulfonyl compounds demonstrate activity against both gram-positive and gram-negative bacteria. A comparative analysis of various sulfonamide derivatives revealed that certain compounds had minimum inhibitory concentrations (MIC) as low as 8 μg/mL against E. coli and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 8 |

| Compound B | S. aureus | 16 |

| Compound C | B. subtilis | 16 |

Anti-Cancer Activity

In silico studies have suggested that similar compounds may act as inhibitors for certain kinases involved in cancer progression. For example, molecular docking studies indicated potential interactions with anaplastic lymphoma kinase (ALK), which is implicated in various cancers . The binding affinities observed in these studies warrant further investigation into the anti-cancer potential of benzylsulfonyl derivatives.

Case Studies

A notable case study involved the evaluation of a related compound's efficacy against specific cancer cell lines. In vitro assays demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at concentrations below 20 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Sulfonyl Group : Enhances solubility and bioavailability.

- Fluorine Substituents : Increase lipophilicity and may enhance binding affinity to biological targets.

- Benzene Rings : Provide stability and facilitate π-π interactions with biomolecules.

Q & A

Q. What are the established synthetic routes for 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol, and how do reaction conditions influence yield?

Synthesis of bis(4-fluorophenyl) derivatives typically involves multi-step reactions. For example:

- Step 1 : Formation of the bis(4-fluorophenyl)methanol intermediate via Grignard or Friedel-Crafts alkylation, as seen in analogous compounds like bis(4-fluorophenyl)methanol .

- Step 2 : Sulfonylation using benzylsulfonyl chloride under basic conditions (e.g., triethylamine in THF) to introduce the sulfonyl group.

- Step 3 : Optimization of reaction time, temperature, and stoichiometry (e.g., molar ratios of 1.2:1 for sulfonylating agents) to maximize yield.

Key challenges include avoiding over-sulfonylation and managing steric hindrance from the bis(4-fluorophenyl) groups .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : NMR is critical for confirming fluorophenyl group positions and purity (>98% by integration) .

- X-ray Crystallography : Used to resolve stereochemistry and hydrogen-bonding patterns in structurally related compounds (e.g., piperazine derivatives with bis(4-fluorophenyl) groups) .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., theoretical vs. observed m/z ± 0.001%) .

Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?

- Solubility : Limited in aqueous media (<0.1 mg/mL at pH 7.4) but improved in DMSO or DMF.

- Stability : Degrades above 150°C (TGA data) and undergoes hydrolysis under strongly acidic/basic conditions. Storage recommendations: −20°C in inert atmospheres to prevent sulfonyl group oxidation .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., viral proteins)?

- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., SARS-CoV-2 spike glycoprotein) based on structural analogs like 1,1-bis(3-fluorophenyl)-2-methoxy ethanol, which showed hydrogen bonding with viral proteins .

- Methodology : Use AutoDock Vina with parameters: exhaustiveness = 20, grid spacing = 0.375 Å. Validate results via MD simulations (100 ns) to assess binding stability .

Q. What strategies resolve contradictions in pharmacological data (e.g., cytotoxicity vs. efficacy)?

Q. How does the benzylsulfonyl group influence the compound’s electronic and steric properties?

- Computational Analysis : DFT calculations (B3LYP/6-311+G**) reveal the sulfonyl group increases electrophilicity (Mulliken charge: +0.35 on S) and stabilizes the molecule via resonance.

- Steric Effects : The bulky benzylsulfonyl group reduces rotational freedom, as observed in crystallographic data for related piperazine derivatives .

Q. What computational approaches optimize the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

Q. How can enantioselective synthesis improve the compound’s biological activity?

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of ketone intermediates, achieving >90% ee.

- Activity Correlation : Compare enantiomers via SPR binding assays; e.g., (S)-enantiomers of similar compounds showed 10-fold higher affinity for dopamine transporters .

Q. What analytical methods quantify the compound in complex biological matrices (e.g., plasma)?

- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% formic acid (70:30), λ = 254 nm. LOD: 0.05 µg/mL .

- Validation : Follow ICH guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and recovery (95–105%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.